

Recommended dosage and concentration of AST 7062601 for in vitro studies

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Compound of Interest

Compound Name: AST 7062601

Cat. No.: B6080545

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Application Notes and Protocols: AST 7062601 for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

AST 7062601, also known as AST070, is a potent small molecule inducer of Uncoupling Protein 1 (Ucp1).^{[1][2][3][4]} Ucp1 is predominantly found in the mitochondria of brown and beige adipocytes and plays a crucial role in non-shivering thermogenesis by uncoupling fatty acid oxidation from ATP synthesis, leading to energy dissipation as heat.^[1] In vitro studies have demonstrated that **AST 7062601** effectively increases Ucp1 expression in various adipocyte cell types, making it a valuable tool for research in metabolism, obesity, and thermogenesis. The mechanism of action involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.

These application notes provide recommended dosage and concentration guidelines, along with a detailed experimental protocol for utilizing **AST 7062601** in in vitro cell culture studies.

Recommended Dosage and Concentration

The optimal concentration of **AST 7062601** for inducing Ucp1 expression can vary depending on the cell type and experimental conditions. However, based on published data, the following concentrations have been shown to be effective.

Cell Type	Concentration	Incubation Time	Outcome	Reference
Immortalized Mouse Brown Adipocytes	10 μ M	Overnight (or as early as 5h, lasting at least 24h)	Optimal induction of Ucp1 mRNA expression	
Immortalized Mouse Brown Adipocytes	1 μ M	Overnight	Lower but significant induction of Ucp1 mRNA expression	
Primary Mouse Brown Adipocytes	10 μ M	Not specified	Induction of Ucp1 expression	
Human White Adipocytes	Not specified	Not specified	Promotes uncoupled respiration	

Experimental Protocol: Ucp1 mRNA Induction Assay in Immortalized Brown Adipocytes

This protocol outlines the steps to assess the induction of Ucp1 mRNA expression in immortalized brown adipocytes following treatment with **AST 7062601**.

Materials:

- Immortalized mouse brown adipocytes
- Cell culture medium (e.g., DMEM with 10% FBS)
- Differentiation medium (specific to the cell line)
- **AST 7062601** (stock solution in DMSO)

- Vehicle control (DMSO)
- 6-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix)
- Primers for Ucp1 and a housekeeping gene (e.g., β -actin or Gapdh)

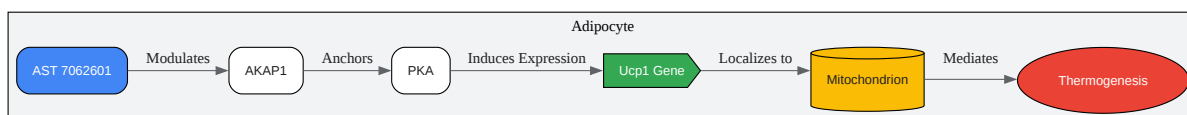
Procedure:

- Cell Seeding and Differentiation:
 - Seed immortalized mouse brown pre-adipocytes in 6-well plates at a density that allows for confluence and subsequent differentiation.
 - Once confluent, induce differentiation into mature brown adipocytes using a suitable differentiation cocktail. This process typically takes several days.
- Treatment with **AST 7062601**:
 - Prepare working solutions of **AST 7062601** in fresh cell culture medium at final concentrations of 1 μ M and 10 μ M.
 - Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of **AST 7062601**.
 - Aspirate the differentiation medium from the mature adipocytes and replace it with the medium containing **AST 7062601** or the vehicle control.
 - Incubate the plates overnight (approximately 16-24 hours) at 37°C in a humidified incubator with 5% CO₂.
- RNA Extraction:
 - After the incubation period, aspirate the medium and wash the cells with PBS.

- Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Quantify the extracted RNA and assess its purity.
- Quantitative Real-Time PCR (qRT-PCR):
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
 - Perform qRT-PCR using primers specific for Ucp1 and a housekeeping gene.
 - Analyze the gene expression data using the $\Delta\Delta C_t$ method to determine the fold change in Ucp1 mRNA expression in **AST 7062601**-treated cells relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

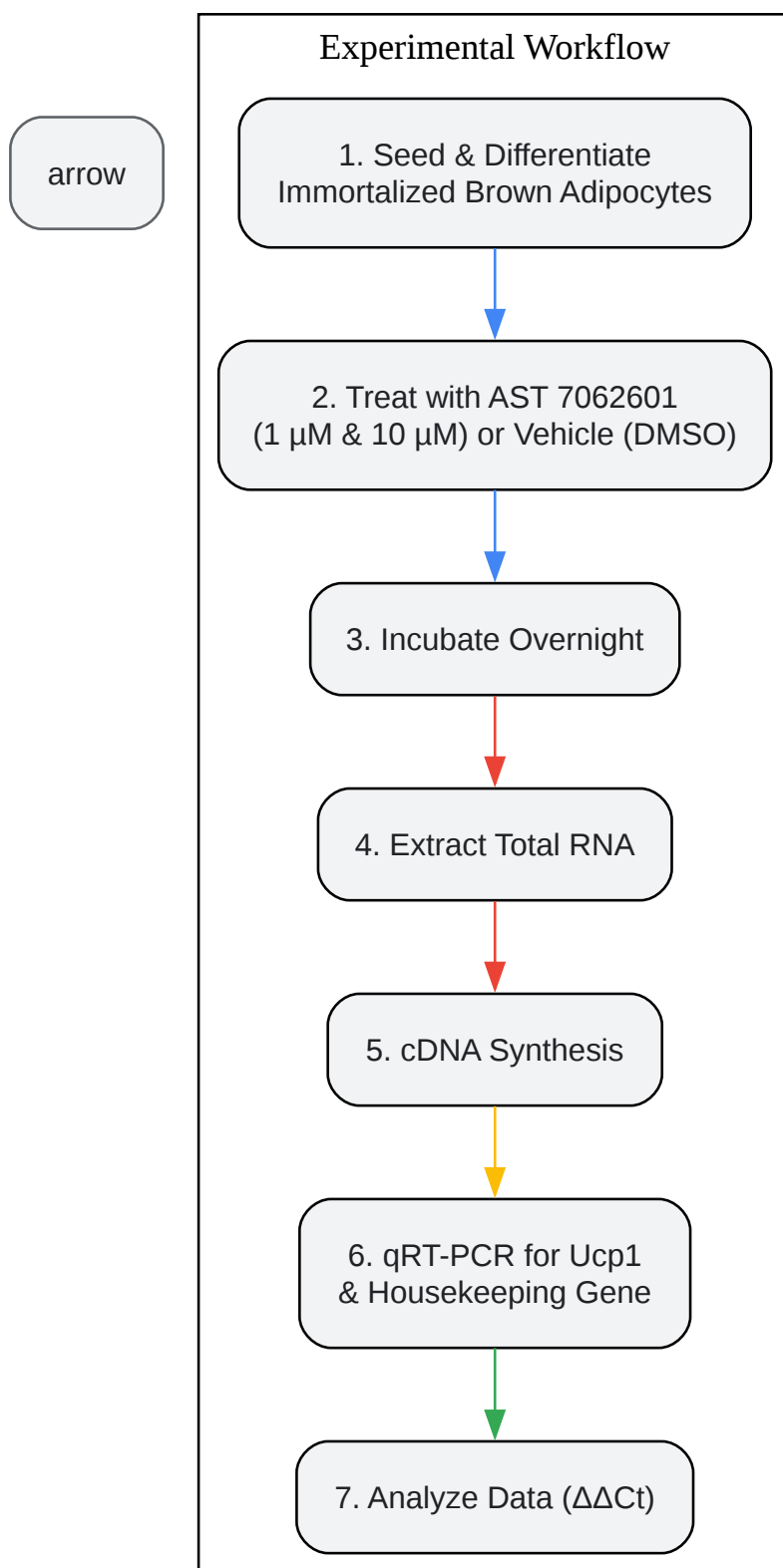
Signaling Pathway of **AST 7062601** in Adipocytes



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Caption: Signaling pathway of **AST 7062601** in adipocytes.

Experimental Workflow for Ucp1 Induction Assay



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Caption: Workflow for Ucp1 mRNA induction assay.

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